Mesterolone

概要

説明

Mesterolone is a synthetic androgen and anabolic steroid that is primarily used in the treatment of low testosterone levels in men. It is known for its strong androgenic effects and weak anabolic effects, making it useful for producing masculinization without significant muscle growth. This compound is also used to treat male infertility and has been explored for its potential in treating depression .

準備方法

The synthesis of Mesterolone involves several steps starting from 4-androstene-3,17-dione (4AD). The process includes:

Reaction with Triethyl Orthoformate: In the presence of an acid catalyst and organic solvents like low-carbon alcohols, 4AD reacts with triethyl orthoformate to form an etherate.

Grignard Addition Reaction: The etherate undergoes a Grignard addition reaction with methyl-magnesium-halide in an organic solvent, resulting in the formation of 17α-methyl-3-ethyoxyl-5-androstane.

Hydrogenation: The product is then hydrogenated using palladium charcoal as a catalyst to form 3-ethyoxyl-17-hydroxy-5-androstane.

化学反応の分析

Mesterolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 1α-methyl-5α-androstan-3,6,16-triol-17-one.

Reduction: It can be reduced to form different metabolites, such as 1α-methyl-5α-androstan-3,6,16-triol-17-one sulfate.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group at the 17th position

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various hydroxylated and reduced metabolites of this compound .

科学的研究の応用

Treatment of Hypogonadism

Mesterolone is used to treat men with hypogonadism, a condition characterized by low testosterone levels. It helps restore normal testosterone levels, thus alleviating symptoms such as fatigue, low libido, and muscle weakness. Clinical studies indicate that this compound effectively improves serum testosterone levels without significantly affecting luteinizing hormone or follicle-stimulating hormone levels .

Oligozoospermia

This compound has been shown to be beneficial in treating oligozoospermia (low sperm count). A study involving 250 subfertile men indicated that this compound administration (100-150 mg/day) for 12 months resulted in significant improvements in sperm density and motility, particularly in patients with moderate oligozoospermia . The treatment led to a pregnancy rate of 46%, demonstrating its efficacy in enhancing male fertility .

Female Applications

Recent patents have highlighted this compound's potential applications in women, particularly for conditions associated with dihydrotestosterone deficiency. These include treatment for bladder neck fibrosis, chronic cystitis, and dyspareunia (painful intercourse). The recommended dosage for these conditions ranges from 5 to 25 mg per day .

Muscle Hypertrophy Studies

Research has demonstrated that this compound induces muscle hypertrophy by increasing muscle fiber size and satellite cell proliferation. A study on avian skeletal muscle showed that this compound significantly increased body and muscle weights and induced hypertrophy specifically in glycolytic muscle fibers . This finding suggests potential applications in treating age-related sarcopenia.

Depression Treatment

This compound has been investigated for its antidepressant effects. In a small-scale clinical trial, patients with dysthymia and unipolar depression showed improvement in symptoms after this compound administration. The treatment was associated with significant decreases in luteinizing hormone and testosterone levels, indicating a complex interaction between androgens and mood regulation .

Summary of Findings

作用機序

Mesterolone exerts its effects by binding to androgen receptors in androgen-responsive tissues. This binding forms a hormone-receptor complex that translocates to the cell nucleus, where it binds to specific DNA sequences, leading to the transcription of androgen-responsive genes. These genes are involved in the development and maintenance of male secondary sexual characteristics and reproductive function .

This compound is not converted to estrogen, which means it does not have estrogenic effects. This makes it useful in treating conditions where estrogenic side effects are undesirable .

類似化合物との比較

Mesterolone is similar to other anabolic-androgenic steroids like testosterone, nandrolone, and oxymetholone. it has unique properties that set it apart:

Testosterone: Unlike testosterone, this compound is not converted to estrogen, making it more suitable for patients who are sensitive to estrogenic effects.

Nandrolone: this compound has stronger androgenic effects and weaker anabolic effects compared to nandrolone, which is more anabolic.

Oxymetholone: This compound has fewer side effects and is less hepatotoxic compared to oxymetholone

Similar compounds include:

- Testosterone

- Nandrolone

- Oxymetholone

- Methenolone

- Stanozolol .

This compound’s unique profile of strong androgenic and weak anabolic effects, along with its lack of estrogenic activity, makes it a valuable compound in both clinical and research settings.

生物活性

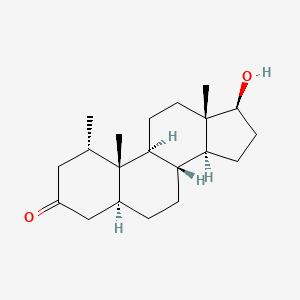

Mesterolone, chemically known as 1α-methyl-5α-dihydrotestosterone, is a synthetic androgen and anabolic steroid (AAS) primarily used in the treatment of male hypogonadism, infertility, and certain types of anemia. Its unique structure confers specific biological activities that distinguish it from other anabolic steroids. This article delves into the biological activity of this compound, highlighting its effects on various physiological parameters, mechanisms of action, and clinical implications.

This compound acts as an agonist of the androgen receptor (AR), similar to dihydrotestosterone (DHT). However, it has a higher affinity for sex hormone-binding globulin (SHBG), which enhances its bioavailability and efficacy in increasing free testosterone levels in the body. Unlike many anabolic steroids, this compound does not convert to estrogen through aromatization, which makes it beneficial in contexts where estrogenic side effects are undesirable .

Pharmacokinetics

This compound is characterized by:

- Oral Bioavailability : It exhibits significant oral activity due to its C1α methyl group, which inhibits hepatic metabolism.

- Absorption : The compound is absorbed effectively when taken orally, although its bioavailability is lower than that of 17α-alkylated AAS .

1. Cardiovascular Impact

A study investigated the postmortem changes in cardiac tissues of rats treated with this compound. The findings indicated that this compound significantly increased myocardial pH, ATP, ADP, and glycogen levels while reducing lactic acid concentrations. Notably, there was a marked increase in malondialdehyde (MDA), indicating oxidative stress associated with this compound administration .

| Parameter | Control Group | This compound Group |

|---|---|---|

| pH | Lower | Higher |

| MDA | Lower | Higher |

| ATP | Lower | Higher |

| Glycogen | Lower | Higher |

| Lactic Acid | Higher | Lower |

2. Semen Quality and Fertility

In a placebo-controlled trial involving men with idiopathic oligoasthenospermia, this compound treatment resulted in improved sperm motility and morphology. However, the overall pregnancy rate was similar between the this compound group and the placebo group, suggesting that while this compound may enhance certain aspects of semen quality, its impact on fertility remains inconclusive .

3. Muscle Mass and Fiber Size

Research has shown that this compound supplementation can lead to increased muscle mass and fiber size without the need for concurrent exercise. This effect is particularly noted in animal studies where hypertrophy was observed in muscle tissues treated with this compound .

Case Study: Drug-Induced Liver Injury

A case report highlighted a 43-year-old bodybuilder who developed jaundice after using this compound as a muscle enhancer. This incident underscores the potential hepatotoxicity associated with anabolic steroid use .

Adverse Effects

Despite its therapeutic benefits, this compound can lead to several adverse effects:

- Liver Toxicity : As indicated by case reports of drug-induced liver injury.

- Hormonal Imbalance : Prolonged use may disrupt normal hormonal functions due to alterations in SHBG levels.

- Psychological Effects : Users may experience mood swings or aggression associated with steroid use.

特性

IUPAC Name |

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-TZPFWLJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878533 | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1424-00-6 | |

| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesterolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesterolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesterolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesterolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESTEROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies on mice suggest that Mesterolone can influence muscle fiber type composition, particularly in the slow-twitch soleus muscle. Treatment led to a notable shift towards slower fiber types (IC, IIAC, IIAD, IID) and a decrease in the proportion of faster type IIA fibers. [] This transformation from faster to slower fiber types indicates potential alterations in muscle metabolic properties and contractile characteristics.

A: Yes, research suggests that this compound significantly upregulates both neuronal NOS (NOS I) and endothelial NOS (NOS III) in a muscle-specific manner. [] The degree of upregulation differed between soleus, tibialis anterior, and gastrocnemius muscles, highlighting potential variations in nitric oxide signaling pathways within distinct muscle phenotypes.

ANone: this compound (1α-methyl-17β-hydroxy-5α-androstan-3-one) has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol.

A: While the provided abstracts don't detail specific spectroscopic data, this compound analysis frequently employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques provide information about the mass-to-charge ratio of the compound and its fragments, aiding in identification and structural characterization. [, , , ]

A: Yes, at least one study employed quantum chemical calculations to assess the reactivity of this compound under different stress conditions. [] These calculations can provide valuable insights into the molecule's electronic structure, stability, and potential degradation pathways.

A: As a synthetic androgen, this compound's structure closely resembles that of testosterone. The presence of the 1α-methyl group is crucial for its oral bioavailability and resistance to metabolic breakdown. Studies comparing the relative binding affinity of different anabolic-androgenic steroids have shown that this compound exhibits strong binding to androgen receptors, although its affinity is lower than that of methyltrienolone. []

A: Research has investigated the use of cyclodextrin complexation to improve this compound's solubility and dissolution rate. [] Formulating this compound with β-cyclodextrin or hydroxypropyl-β-cyclodextrin led to a significant enhancement in its dissolution, potentially improving its bioavailability.

A: this compound undergoes metabolism primarily in the liver, resulting in various phase I and phase II metabolites. These metabolites are subsequently excreted in urine, primarily as glucuronide and sulfate conjugates. [, , ] The detection of these metabolites in urine forms the basis for doping control analysis.

A: The detection window for this compound and its metabolites varies depending on the specific metabolites analyzed and the analytical techniques employed. While some metabolites, like the main glucuronide conjugate, might be detectable for a shorter period, research has identified long-term sulfated metabolites that can be detected for extended durations, up to 9 days or even longer in some cases. [, , , ]

A: Yes, several studies have investigated the potential antidepressant effects of this compound. One study suggested that high doses of this compound might possess antidepressant properties based on computer EEG (CEEG) profiles. [] Another study compared this compound to amitriptyline, a standard antidepressant, and found both drugs to be equally effective in reducing depressive symptoms, with this compound producing fewer side effects. []

A: A study on rats indicated that this compound treatment could reverse the decrease in Bcl-2 (an antiapoptotic protein) expression in penile and prostate tissues following castration. [] This finding suggests that this compound might influence cellular survival pathways in these tissues.

A: While the provided abstracts don't detail specific cardiac risks associated with this compound, research on other anabolic androgenic steroids highlights potential cardiovascular adverse effects. One study using a mouse model found that this compound administration, particularly in sedentary mice, led to pathogenic cardiac hypertrophy, an abnormal enlargement of the heart muscle, which can increase the risk of heart failure. []

A: A study on rats indicated that chronic this compound intake could influence the postmortem changes observed in heart tissue. [] this compound-treated rats exhibited alterations in energy content, oxidative status, and histological architecture of cardiac muscle during the early postmortem interval, which could complicate the determination of the postmortem interval in forensic investigations.

A: Yes, research has identified novel long-term metabolites of this compound in urine, specifically sulfated conjugates, that exhibit extended detection windows compared to the traditionally monitored metabolites. [, , ] These sulfated metabolites show promise as potential biomarkers for doping control analysis, enhancing the ability to detect this compound misuse retrospectively.

ANone: A range of analytical techniques has been utilized to characterize, quantify, and monitor this compound in various matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound and its metabolites in urine samples, particularly in doping control analysis. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for detecting this compound and its metabolites, including intact phase II conjugates, in urine samples. [, , ]

- Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry, provides a simple and cost-effective method for analyzing this compound in bulk material and pharmaceutical formulations. [, ]

A: Yes, derivatization techniques, such as using Girard Reagent T (GRT), have been employed to improve the detection and identification of this compound metabolites in LC-MS analysis. [] Derivatization can enhance the ionization efficiency and fragmentation patterns of the analytes, leading to increased sensitivity and selectivity.

A: this compound exhibits poor water solubility, which can impact its dissolution rate and bioavailability. Research has shown that complexation with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can significantly enhance this compound's solubility and dissolution rate. [] The molar ratio of this compound to cyclodextrin, the type of cyclodextrin used, and the preparation method influence the extent of dissolution enhancement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。